N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride
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Overview
Description
N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride typically involves the reaction of piperidin-4-ylamine with 2-(trifluoromethyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0°C to room temperature. The resulting product is then hydrochlorinated to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group makes it a valuable reagent for introducing fluorine atoms into organic compounds, which can enhance the biological activity and stability of the resulting molecules.
Biology: In biological research, N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride is used to study the effects of piperidine derivatives on various biological systems. It has been investigated for its potential antiviral, antimicrobial, and anticancer properties.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of conditions such as hypertension, inflammation, and neurodegenerative diseases.
Industry: In the industrial sector, this compound is utilized in the development of new pharmaceuticals and agrochemicals. Its unique chemical structure allows for the creation of novel compounds with improved efficacy and safety profiles.
Mechanism of Action
The mechanism by which N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine derivatives
Benzamide derivatives
Trifluoromethyl-containing compounds
Uniqueness: N-(Piperidin-4-yl)-2-(trifluoromethyl)benzamide hydrochloride stands out due to its trifluoromethyl group, which enhances its chemical stability and biological activity compared to similar compounds without this group. This unique feature makes it a valuable candidate for various applications in research and industry.
Properties
IUPAC Name |
N-piperidin-4-yl-2-(trifluoromethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)11-4-2-1-3-10(11)12(19)18-9-5-7-17-8-6-9;/h1-4,9,17H,5-8H2,(H,18,19);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUKKUDERPPNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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